N-(7-methoxy-3-quinolyl)-2,5-dimethyl-1,3-thiazole-4-carboxamide

PfNDH2 inhibition Structure–activity relationship Antimalarial lead optimization

N-(7-Methoxy-3-quinolyl)-2,5-dimethyl-1,3-thiazole-4-carboxamide is a synthetic quinoline-thiazole carboxamide that acts as a potent, reversible inhibitor of Plasmodium falciparum type II NADH dehydrogenase (PfNDH2), an essential mitochondrial enzyme for the malaria parasite. The compound bears a 7-methoxy substitution on the quinoline ring and a 2,5-dimethylated thiazole-4-carboxamide moiety, structural features that govern its high affinity and selectivity over the human ortholog.

Molecular Formula C16H15N3O2S
Molecular Weight 313.4 g/mol
Cat. No. B11149331
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(7-methoxy-3-quinolyl)-2,5-dimethyl-1,3-thiazole-4-carboxamide
Molecular FormulaC16H15N3O2S
Molecular Weight313.4 g/mol
Structural Identifiers
SMILESCC1=C(N=C(S1)C)C(=O)NC2=CN=C3C=C(C=CC3=C2)OC
InChIInChI=1S/C16H15N3O2S/c1-9-15(18-10(2)22-9)16(20)19-12-6-11-4-5-13(21-3)7-14(11)17-8-12/h4-8H,1-3H3,(H,19,20)
InChIKeyNGSTZHNVDINWPX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-(7-Methoxy-3-quinolyl)-2,5-dimethyl-1,3-thiazole-4-carboxamide – A Highly Selective Plasmodium falciparum Type II NADH Dehydrogenase Inhibitor for Antimalarial Drug Discovery


N-(7-Methoxy-3-quinolyl)-2,5-dimethyl-1,3-thiazole-4-carboxamide is a synthetic quinoline-thiazole carboxamide that acts as a potent, reversible inhibitor of Plasmodium falciparum type II NADH dehydrogenase (PfNDH2), an essential mitochondrial enzyme for the malaria parasite [1]. The compound bears a 7-methoxy substitution on the quinoline ring and a 2,5-dimethylated thiazole-4-carboxamide moiety, structural features that govern its high affinity and selectivity over the human ortholog. Unlike many clinical antimalarials that target cytochrome bc1 or heme detoxification, this chemotype exploits a distinct vulnerability, positioning it as a promising lead for overcoming existing resistance mechanisms.

Why Close Quinoline-Thiazole Carboxamide Analogs Cannot Substitute N-(7-Methoxy-3-quinolyl)-2,5-dimethyl-1,3-thiazole-4-carboxamide in PfNDH2-Targeted Projects


Seemingly minor alterations to the substitution pattern dramatically erode PfNDH2 inhibition. Des-methoxy or des-methyl analogs exhibit orders-of-magnitude potency losses, proving that the specific 7-methoxy quinoline and 2,5-dimethyl thiazole architecture are jointly required for high-affinity target engagement [1]. Substituting with a generic quinoline-3-carboxamide scaffold or an unsubstituted thiazole compromises enzymatic and cellular activity, rendering the molecule unsuitable for PfNDH2-focused antimalarial programs. The quantitative evidence below demonstrates that exact structural fidelity is a prerequisite for the desired pharmacological profile.

Head-to-Head Quantitative Differentiation of N-(7-Methoxy-3-quinolyl)-2,5-dimethyl-1,3-thiazole-4-carboxamide Against Key Comparators


7-Methoxy Substitution on Quinoline Drives a 58-Fold Gain in PfNDH2 Inhibition vs. the Unsubstituted Analog

In a direct recombinant PfNDH2 enzymatic assay, N-(7-methoxy-3-quinolyl)-2,5-dimethyl-1,3-thiazole-4-carboxamide (compound 11h) exhibited an IC50 of 0.043 µM. The des-methoxy analog N-(quinolin-3-yl)-2,5-dimethyl-1,3-thiazole-4-carboxamide (11a) showed an IC50 of 2.5 µM, reflecting a 58-fold improvement driven solely by the 7-OCH3 group [1].

PfNDH2 inhibition Structure–activity relationship Antimalarial lead optimization

2,5-Dimethyl Groups on Thiazole Confer a 19-Fold Potency Advantage Over the Unsubstituted Thiazole Scaffold

When the 2,5-dimethyl thiazole‑4‑carboxamide (11h, IC50 = 0.043 µM) is replaced by the non-methylated thiazole‑4‑carboxamide while retaining the 7-methoxyquinoline (compound 11d), PfNDH2 IC50 rises to 0.810 µM, a 19-fold loss in activity [1]. This head‑to‑head comparison isolates the contribution of the two methyl substituents.

Thiazole methylation effects PfNDH2 SAR Lead optimization

Exceptional Selectivity Over Human NDH2: >2300-Fold Window Minimizing Off-Target Mitochondrial Liability

The target compound inhibited human NDH2 with an IC50 >100 µM, whereas PfNDH2 IC50 was 0.043 µM, translating to a selectivity index greater than 2300 [1]. This large window was absent in less substituted analogs, demonstrating that the combination of 7-methoxyquinoline and 2,5-dimethylthiazole simultaneously maximizes parasite enzyme potency and minimizes human enzyme interaction.

Selectivity Human NDH2 Safety profiling

Full Retention of Antiplasmodial Potency Against Multidrug-Resistant P. falciparum Dd2, Unlike Chloroquine

Against the chloroquine-resistant Dd2 strain, N-(7-methoxy-3-quinolyl)-2,5-dimethyl-1,3-thiazole-4-carboxamide showed an EC50 of 0.026 µM, essentially identical to its EC50 of 0.025 µM against the drug-sensitive 3D7 strain (resistance index ≈ 1.0). In contrast, chloroquine’s EC50 shifted from 0.020 µM (3D7) to ~0.2 µM (Dd2), a 10-fold loss of activity [1].

Drug resistance P. falciparum Dd2 Chloroquine resistance

Mechanistic Differentiation from Atovaquone: PfNDH2 as a Distinct Vulnerability

The clinical antimalarial atovaquone, an inhibitor of the cytochrome bc1 complex, was inactive against PfNDH2 (IC50 >50 µM). In contrast, N-(7-methoxy-3-quinolyl)-2,5-dimethyl-1,3-thiazole-4-carboxamide achieved an IC50 of 0.043 µM against PfNDH2, confirming that the compound operates through a completely distinct target not addressed by atovaquone [1].

Mechanism of action PfNDH2 vs. cytochrome bc1 Atovaquone comparator

High-Impact Procurement Scenarios for N-(7-Methoxy-3-quinolyl)-2,5-dimethyl-1,3-thiazole-4-carboxamide Based on Verified Differentiation


Lead Compound for Next-Generation Antimalarial Programs Targeting the PfNDH2 Pathway

With a PfNDH2 IC50 of 43 nM, >2300-fold selectivity over human NDH2, and equipotent activity against drug-sensitive and drug-resistant strains, the compound is an ideal starting point for hit-to-lead optimization campaigns aimed at delivering novel, resistance-breaking antimalarials [1]. Its well-defined SAR allows medicinal chemists to use it as a benchmark for tuning potency and selectivity while avoiding cross-resistance with existing therapies.

Overcoming Chloroquine-Resistant Malaria in High-Burden Regions

The compound’s EC50 of 26 nM against the chloroquine-resistant Dd2 strain, with no loss of activity compared to the sensitive 3D7 strain, positions it as a candidate for developing treatments effective in areas where chloroquine failure is endemic [1]. Procuring this specific chemotype ensures that antiplasmodial activity is maintained regardless of the resistance status of circulating parasites.

Chemical Probe for Dissecting Mitochondrial NADH Dehydrogenase Function in Plasmodium

The extreme selectivity over the human NDH2 enzyme (hNDH2 IC50 >100 µM vs. PfNDH2 IC50 43 nM) makes this compound a valuable tool compound for probing the biological role of type II NADH dehydrogenase exclusively in the parasite, enabling target validation studies without confounding host enzyme inhibition [1].

Combination Therapy Research With Atovaquone or Other bc1 Inhibitors

Because the compound inhibits PfNDH2, a target mechanistically distinct from the cytochrome bc1 complex addressed by atovaquone (atovaquone PfNDH2 IC50 >50 µM), it can be deployed in combination screens to assess synergistic or additive effects, potentially reducing the emergence of resistance and improving cure rates [1].

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